Methoxypolyethylene glycol maleimide (MW 10000)

説明

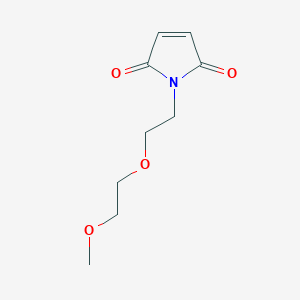

1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a methoxyethoxyethyl chain. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity for conjugation applications (e.g., antibody-drug linkers) . The compound’s synthesis typically involves coupling ethoxyethyl chains to the maleimide core via nucleophilic substitution or click chemistry .

特性

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-13-6-7-14-5-4-10-8(11)2-3-9(10)12/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUGMTRUWIBRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99126-64-4 | |

| Details | Compound: Methoxypolyethylene glycol maleimide | |

| Record name | Methoxypolyethylene glycol maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99126-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydro-1H-pyrrole-2,5-dione and 2-(2-methoxyethoxy)ethyl bromide.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Catalysts: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate the reaction.

Procedure: The 2-(2-methoxyethoxy)ethyl bromide is added to a solution of 2,5-dihydro-1H-pyrrole-2,5-dione in the chosen solvent, followed by the addition of the catalyst. The mixture is then heated to promote the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

化学反応の分析

Types of Reactions

1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrrole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism by which 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound and its analogs:

*Estimated based on C11H15NO5; †Calculated from C11H9NO3; ‡From C13H13NO3; §From C8H11NO3.

Key Observations:

- Substituent Effects on Solubility : The target compound’s methoxyethoxyethyl chain enhances hydrophilicity compared to aromatic analogs like 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione .

- Reactivity : Bis-maleimide derivatives (e.g., the bis(ethoxyethyl) analog) show dual reactivity for crosslinking, whereas the target compound’s single maleimide group is tailored for selective conjugation .

生物活性

1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1260092-53-2, is a compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18N2O5

- Molecular Weight : 270.28 g/mol

- CAS Number : 1260092-53-2

- Synonyms : m-PEG2-amido-Mal

Biological Activity Overview

The biological activity of 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been investigated in various studies. The compound is primarily noted for its potential as an anti-cancer agent and its interaction with cellular pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosine Kinases : Similar pyrrole derivatives have been shown to inhibit tyrosine kinase activity, impacting cell signaling pathways involved in cancer progression .

- Interaction with Cell Membranes : Studies suggest that pyrrole derivatives can intercalate into lipid bilayers and interact with membrane proteins, potentially disrupting cellular homeostasis .

Pharmacological Studies

Several studies have explored the pharmacological properties of related pyrrole compounds, providing insights into the potential effects of 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione.

Antitumor Activity

Research indicates that compounds structurally related to 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antitumor properties:

- In vitro Studies : Various derivatives have demonstrated cytotoxic effects on cancer cell lines such as HCT116 and SW620. For instance, a similar compound showed a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M) against colon cancer cell lines .

Anti-inflammatory and Antimicrobial Properties

Other studies have highlighted the anti-inflammatory and antimicrobial activities of pyrrole derivatives:

- Cytokine Inhibition : Compounds were found to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies and Research Findings

A selection of relevant studies provides further evidence for the biological activity of pyrrole derivatives:

| Study | Findings |

|---|---|

| Dubinina et al. (2007) | Identified significant growth inhibition in colon cancer cell lines by related pyrrole compounds. |

| Kuznietsova et al. (2013) | Demonstrated in vivo antitumor activity in a chemically induced colon cancer model. |

| Garmanchuk et al. (2016) | Showed antioxidant properties alongside low toxicity profiles for certain derivatives. |

Q & A

Q. What are the established synthesis routes for 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how do reaction parameters affect yield?

The compound is typically synthesized via cyclization reactions involving maleic anhydride derivatives. For example, analogous pyrrole-2,5-diones are prepared by reacting maleic anhydride with substituted amines (e.g., 2-methoxyethylamine) under controlled pH and temperature, followed by cyclization using catalysts like sodium methoxide . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for anhydride:amine), reaction temperatures (80–100°C), and inert atmospheres to prevent oxidation. Solvent choice (e.g., toluene vs. ethanol) also impacts purity, with ethanol favoring higher solubility of polar intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the methoxyethoxyethyl substituent’s position and the pyrrole-dione core. Key signals include δ ~3.5–3.7 ppm (methoxy protons) and δ ~170–175 ppm (carbonyl carbons) .

- TLC and HPLC : Use silica-gel TLC with ethyl acetate/hexane (3:7) for preliminary purity checks. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar degradation products .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 256.12 for CHNO) .

Q. How does the methoxyethoxyethyl group influence solubility and reactivity compared to other pyrrole-2,5-dione derivatives?

The methoxyethoxyethyl chain enhances aqueous solubility due to its ethylene glycol-like structure, enabling applications in biological assays. In contrast, alkyl or aryl substitutions (e.g., methyl or phenyl groups) reduce solubility but increase lipophilicity. Reactivity studies show the electron-withdrawing pyrrole-dione core facilitates nucleophilic attacks at the α,β-unsaturated carbonyl positions, while the methoxyethoxy group stabilizes intermediates via hydrogen bonding .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the planarity of the pyrrole-dione ring and the spatial orientation of the methoxyethoxyethyl chain. For example, analogous structures reveal π–π stacking between aromatic systems (3.5–4.0 Å spacing) and hydrogen bonds between carbonyl oxygens and solvent molecules (e.g., O–H···O distances of ~2.8 Å). Such data validate computational models (e.g., DFT) and inform co-crystallization strategies for drug design .

Q. What strategies address contradictions in reported biological activities of structurally similar pyrrole-2,5-diones?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from variations in substituent electronegativity and assay conditions. To resolve these:

- Perform dose-response curves across multiple cell lines (e.g., IC comparisons).

- Use molecular docking to predict binding affinities to target enzymes (e.g., kinases or proteases).

- Validate results with orthogonal assays (e.g., fluorescence quenching for enzyme inhibition vs. cell viability assays) .

Q. How can HPLC-MS/MS be optimized to quantify trace impurities in synthesized batches?

- Column : Use a C18 column (2.6 µm particle size) for high resolution.

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) (5% B to 95% B over 15 min).

- Detection : ESI+ mode for protonated ions; monitor fragmentation patterns (e.g., m/z 256 → 138 for the pyrrole-dione core).

- Validation : Include spiked recovery tests (80–120% range) and LOQ/LOD determinations (≤0.1 µg/mL) .

Q. Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, moisture control) to minimize batch-to-batch variability .

- Data Cross-Validation : Combine spectroscopic data (NMR, IR) with computational simulations (e.g., Gaussian09 for vibrational frequencies) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。